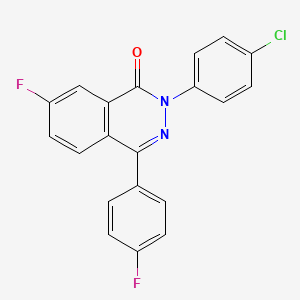

2-(4-chlorophenyl)-7-fluoro-4-(4-fluorophenyl)-1(2H)-phthalazinone

描述

2-(4-Chlorophenyl)-7-fluoro-4-(4-fluorophenyl)-1(2H)-phthalazinone is a fluorinated and chlorinated phthalazinone derivative. The compound features a phthalazinone core substituted with halogenated aromatic groups, which likely influence its electronic properties, solubility, and intermolecular interactions.

属性

IUPAC Name |

2-(4-chlorophenyl)-7-fluoro-4-(4-fluorophenyl)phthalazin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11ClF2N2O/c21-13-3-8-16(9-4-13)25-20(26)18-11-15(23)7-10-17(18)19(24-25)12-1-5-14(22)6-2-12/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDUHFXHYKVDAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(C(=O)C3=C2C=CC(=C3)F)C4=CC=C(C=C4)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11ClF2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(4-chlorophenyl)-7-fluoro-4-(4-fluorophenyl)-1(2H)-phthalazinone, with the CAS number 161716-20-7, is a synthetic organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. The compound's molecular formula is , and it exhibits properties that may be beneficial in treating various diseases, particularly in oncology and antimicrobial applications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 368.76 g/mol |

| Boiling Point | 519.3 ± 60.0 °C (Predicted) |

| Density | 1.37 ± 0.1 g/cm³ (Predicted) |

| pKa | -3.20 ± 0.70 (Predicted) |

These properties suggest a stable compound with potential for various applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in disease pathways. The presence of halogen substituents (chlorine and fluorine) enhances its binding affinity and selectivity, potentially leading to inhibition of key enzymes or modulation of receptor signaling pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of approximately 3.38 μM against HT-29 colon cancer cells, suggesting potent cytotoxic effects . The mechanism often involves induction of apoptosis and cell cycle arrest, which are critical for effective cancer treatment.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. In vitro studies have shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent . The specific mechanisms may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Case Studies

- Anticancer Efficacy : A study focused on the synthesis of phthalazinone derivatives showed that certain modifications led to enhanced anticancer activity against human non-small cell lung cancer A549 cells. The derivatives exhibited IC50 values lower than traditional chemotherapeutics, indicating their potential as novel anticancer agents .

- Antimicrobial Assessment : Research conducted on phthalazinone derivatives highlighted their effectiveness against resistant bacterial strains, showcasing their potential as alternatives to existing antibiotics . Such findings emphasize the need for further exploration into the pharmacological applications of this class of compounds.

科学研究应用

Anticancer Activity

Recent studies have highlighted the anticancer properties of phthalazinone derivatives, including 2-(4-chlorophenyl)-7-fluoro-4-(4-fluorophenyl)-1(2H)-phthalazinone. These compounds have shown significant cytotoxic effects against various cancer cell lines.

- Case Study : A study conducted on derivatives similar to this compound demonstrated promising cytotoxicity against colorectal cancer (HCT-116) and breast cancer (MDA-MB-231) cell lines, with IC50 values indicating effective inhibition of cell proliferation. Specifically, compounds with phenyl phthalazinone moieties exhibited IC50 values of 1.36 μM and 2.34 μM against HCT-116 cells, suggesting their potential as therapeutic agents in cancer treatment .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound 7c | HCT-116 | 1.36 | Apoptosis Induction |

| Compound 8b | MDA-MB-231 | 2.34 | Cell Cycle Arrest |

Antibacterial Activity

In addition to anticancer properties, this compound has been investigated for its antibacterial effects.

- Case Study : The antibacterial activity was evaluated against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited inhibition zones of up to 12 mm against S. aureus, demonstrating significant antibacterial potential .

| Compound | Bacteria | Inhibition Zone (mm) |

|---|---|---|

| Compound 8c | Staphylococcus aureus | 12 |

| Compound 8c | Escherichia coli | 11 |

Molecular Docking Studies

Molecular docking studies have been performed to understand the binding interactions of this compound with target proteins, particularly focusing on its role as a VEGFR2 inhibitor.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s closest structural analogs from the evidence include:

A. 6,7-Dichloro-4-(4-chlorophenyl)-2-[4-(trifluoromethoxy)phenyl]-1(2H)-phthalazinone (CAS: 161716-24-1)

- Substituents: 6,7-dichloro on the phthalazinone core. 4-(4-chlorophenyl) and 2-[4-(trifluoromethoxy)phenyl].

- Key Differences :

- Dichloro substitution at the 6,7 positions vs. a single 7-fluoro in the target compound.

- Trifluoromethoxy group (bulkier, more lipophilic) vs. 4-fluorophenyl (smaller, electronegative).

- Implications :

B. 4-(4-Chlorophenyl)-2-methyl-1(2H)-phthalazinone (CAS: 4725-83-1)

- Substituents :

- 4-(4-chlorophenyl) and 2-methyl.

- Key Differences: Methyl group at position 2 vs. fluorophenyl in the target compound. No fluorine at position 5.

C. 4-(2-Bromophenyl)-5-(4-chlorophenyl)-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione

- Substituents :

- Bromophenyl, chlorophenyl, and fluorophenyl-piperazinyl groups on a triazole-thione core.

- Key Differences: Triazole-thione vs. phthalazinone core. Piperazinyl moiety introduces hydrogen-bonding capacity.

- Implications: The triazole-thione’s sulfur atom may enhance metal-binding properties, unlike the phthalazinone’s carbonyl group.

Physicochemical Properties

常见问题

Q. How can researchers validate its mechanism of action in complex biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。